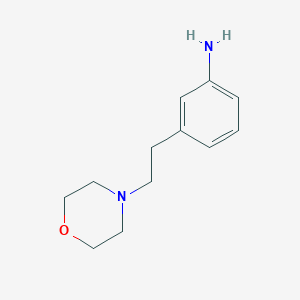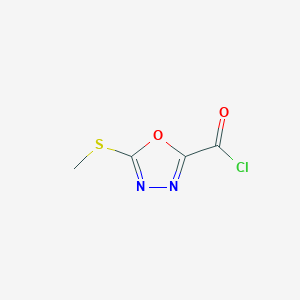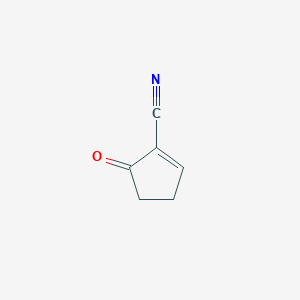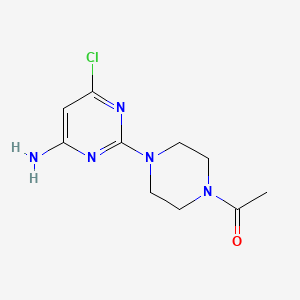
2-(3-Chloro-2-nitro-phenylamino)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is an organic compound with a complex structure that includes a chloro and nitro-substituted phenyl ring attached to an amino butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid typically involves the reaction of 3-chloro-2-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the aniline and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-2-nitro-phenylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(3-Chloro-2-nitro-phenylamino)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2-nitro-phenylamino)-butyric acid involves its interaction with specific molecular targets. The nitro and chloro groups on the aromatic ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino butanoic acid moiety can also interact with biological molecules, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-chlorobutanoic acid: Similar structure but lacks the nitro group.
3-Aminobutanoic acid: Lacks both the chloro and nitro groups.
2-Chloro-3-nitrobenzoic acid: Similar aromatic substitution pattern but different overall structure.
Uniqueness
2-(3-Chloro-2-nitro-phenylamino)-butyric acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitro groups on the aromatic ring, along with the amino butanoic acid moiety, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H11ClN2O4 |
|---|---|
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
2-(3-chloro-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-7(10(14)15)12-8-5-3-4-6(11)9(8)13(16)17/h3-5,7,12H,2H2,1H3,(H,14,15) |
Clave InChI |
XUQMSQVEUMJRLM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
![Methyl furo[2,3-B]quinoline-4-carboxylate](/img/structure/B8727379.png)










